2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Description
2-[(3-Bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a substituted isoindole-1,3-dione core. The 2-position of the isoindole ring is functionalized with a (3-bromo-5-methylphenyl)methyl group, introducing steric bulk and electronic effects due to the bromine atom and methyl substituent on the aromatic ring.
Properties
Molecular Formula |
C16H12BrNO2 |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-[(3-bromo-5-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c1-10-6-11(8-12(17)7-10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 |
InChI Key |
ASEHGKLOKZKILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-bromo-5-methylbenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoindole ring can be reduced to form dihydroisoindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydroisoindole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that isoindole derivatives can possess anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have shown that modifications in the isoindole structure can enhance biological activity against certain cancer cell lines .
Case Studies
- Anticancer Activity : A study assessed the cytotoxic effects of various isoindole derivatives on cancer cell lines. The results indicated that compounds similar to 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione exhibited significant inhibition of cell proliferation in breast and lung cancer models .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of isoindole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of bromine and methyl groups in the structure contributed to enhanced antibacterial activity .
Materials Science
Polymeric Applications
Isoindole compounds are being explored for their potential use in polymer chemistry. Their ability to act as monomers or crosslinking agents can lead to the development of novel materials with desirable mechanical properties.
Case Studies
- Thermal Stability : Research has shown that incorporating 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione into polymer matrices improved thermal stability and mechanical strength compared to conventional polymers .
- Coatings and Composites : The compound has been evaluated for use in protective coatings due to its chemical resistance and durability. Studies indicate that coatings formulated with this isoindole derivative exhibit superior resistance to environmental degradation .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows for various functionalization reactions.
Case Studies
- Functionalization Reactions : Researchers have utilized this compound in palladium-catalyzed cross-coupling reactions to synthesize diverse biaryl compounds, which are valuable in drug discovery .
- Synthesis of Novel Derivatives : The compound has been employed as a starting material for the synthesis of new isoindole derivatives with potential biological activity, demonstrating its versatility in synthetic pathways .
Mechanism of Action
The mechanism of action of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atom and the isoindole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, highlighting structural variations and their implications:
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
- Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, influencing membrane permeability in biological systems.
- Methoxy vs.
- Nitro-Substituted Analogs : The nitro group in 2-(3-chloro-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophilic agents.
Crystallographic and Physicochemical Properties
- The triclinic polymorph of 2-((3-oxo-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione exhibits a dihedral angle of 73.14° between fused rings, similar to its monoclinic form (73.35°) . Such structural rigidity may influence solubility and melting points.
- Folpet’s trichloromethylthio group contributes to its stability as a fungicide, with the sulfur atom enabling disulfide bond formation in biological targets .
Biological Activity
2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, with the CAS number 1177558-41-6, is a compound belonging to the isoindole class of organic compounds. Its unique chemical structure has garnered attention for potential biological activities, including anticancer, antiviral, and antibacterial properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Biological Activity Overview
The biological activity of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has been investigated in various studies, highlighting its potential applications in medicinal chemistry.
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that similar isoindole derivatives can effectively target HER1 and HER2 pathways, leading to reduced tumor growth in vivo models .
- Case Study : In a study involving breast cancer cells, compounds structurally related to isoindoles demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties:
- Inhibition of Viral Replication : Isoindole derivatives have been reported to inhibit viral replication mechanisms by targeting essential enzymes such as IMP dehydrogenase (IMPDH), crucial for nucleotide synthesis in viruses .
- Comparative Efficacy : In vitro tests showed that certain isoindole derivatives reduced viral loads significantly compared to standard antiviral agents .
Antibacterial Activity
The antibacterial potential of isoindole compounds has also been explored:
- Broad-Spectrum Activity : Some studies indicate that isoindoles can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Anticancer (HER1/HER2 inhibition) | 0.35 - 1.5 | |
| Antiviral (IMPDH inhibition) | <10 | |
| Antibacterial (Gram-positive) | 5 - 20 |
Mechanistic Insights
The biological mechanisms underlying the activity of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione are still being elucidated. However, several hypotheses include:
- Kinase Inhibition : Similar compounds have shown to inhibit various kinases involved in tumor progression.
- Nucleotide Synthesis Disruption : By inhibiting IMPDH, the compound may disrupt viral replication cycles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : The compound can be synthesized via N-alkylation of isoindole-1,3-dione derivatives. A common approach involves reacting phthalimide analogs with brominated intermediates (e.g., 3-bromo-5-methylbenzyl bromide) under reflux in polar aprotic solvents like ethanol or n-butanol. For example, details similar reactions using phthalic anhydride derivatives and sodium acetate at 200°C for 4 hours, achieving yields of 70–80% . Purification typically involves recrystallization or column chromatography.
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Multi-technique characterization is essential:
- IR spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.
- ¹H NMR confirms the presence of aromatic protons (δ 7.7–8.0 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm). reports specific shifts for benzyl substituents (δ 3.98 ppm for methylene groups) .
- Mass spectrometry (MS) verifies the molecular ion peak (e.g., [M+H]⁺) matching the molecular weight.
- Elemental analysis ensures stoichiometric agreement (C, H, N, Br) within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar isoindole-dione derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or crystal packing effects. To address this:
- Perform single-crystal X-ray diffraction (SC-XRD) to unambiguously assign bond lengths, angles, and torsion angles. and provide atomic coordinate tables for isoindole-dione analogs, highlighting deviations in displacement parameters (e.g., thermal motion in methyl groups) .
- Use dynamic NMR to study rotational barriers in substituted benzyl groups.
- Compare computational (DFT) models with experimental data to identify outliers .
Q. What methodological considerations are critical for designing bioactivity assays for this compound?
- Methodological Answer :
- Antimicrobial testing : Follow protocols from , using agar dilution or broth microdilution against Gram-positive/negative bacteria. Adjust concentrations (e.g., 10–100 µg/mL) and include controls like DMSO for solubility .
- Enzyme inhibition studies : Use fluorescence-based assays (e.g., ’s enzyme kinetics protocols) with purified targets (e.g., proteases or kinases). Validate results with IC₅₀ calculations and competitive binding assays .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to rule out non-specific toxicity .
Q. How can N-alkylation reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. achieved 83% yield using ethanol under reflux .
- Catalysis : Add catalytic KI to facilitate bromide displacement.
- Temperature control : Maintain reflux conditions (80–100°C) to accelerate kinetics without degrading reactants.
- Workup : Extract unreacted starting materials with ethyl acetate and use silica gel chromatography for purification .
Data Analysis and Experimental Design
Q. What strategies validate the crystallographic purity of 2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione?
- Methodological Answer :
- SC-XRD refinement : Refine data using software like SHELXL, focusing on displacement parameters (e.g., Uiso for bromine atoms). details constraints for hydrogen atoms (C–H = 0.93–0.97 Å) and R-factor thresholds (<0.05) .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities.
- Thermogravimetric analysis (TGA) : Confirm thermal stability up to the melting point (e.g., 155–158°C for analogs in ) .
Q. How do electronic effects of the 3-bromo-5-methylphenyl group influence the compound’s reactivity?
- Methodological Answer :
- Hammett analysis : Measure substituent constants (σ) to quantify electron-withdrawing effects of Br and electron-donating effects of CH₃.
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Kinetic studies : Compare reaction rates with non-halogenated analogs (e.g., ’s derivatives) to assess bromine’s impact on hydrolysis or oxidation .
Contradiction Management
Q. How should discrepancies in melting points between synthesized batches be addressed?
- Methodological Answer :
- Recrystallization : Repurify using mixed solvents (e.g., ethanol/water) to remove impurities.
- DSC analysis : Identify polymorphs or solvates via differential scanning calorimetry.
- Elemental analysis : Rule out stoichiometric deviations caused by incomplete reactions .
Applications in Drug Development
Q. What pharmacological potential does this compound exhibit based on structural analogs?
- Methodological Answer :
- Anticancer activity : Analogous isoindole-diones (e.g., ’s intermediates) show kinase inhibition. Test against cancer cell lines (e.g., MCF-7) using apoptosis assays .
- Antimicrobial scaffolds : Modify the benzyl group (e.g., substituent halogens) to enhance lipophilicity and membrane penetration .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the methyl position for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
